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Methyltriphenylphosphanium fluoride

Cat. No.: B13233821
M. Wt: 296.3 g/mol
InChI Key: AIKVJULUSXQNMQ-UHFFFAOYSA-M
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Description

Significance of Fluorine in Contemporary Organic Synthesis and Materials Science

Fluorine, the most electronegative element, plays a pivotal role in modern science. numberanalytics.com Its introduction into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This has led to widespread applications in pharmaceuticals, agrochemicals, and materials science. acs.orgbeilstein-journals.org In medicine, approximately 20% of all pharmaceuticals contain fluorine, including notable drugs for depression, bacterial infections, and cancer. The inclusion of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. beilstein-journals.org

In materials science, the unique properties of the carbon-fluorine bond, the strongest single bond in organic chemistry, are leveraged to create high-performance materials. nih.gov Fluoropolymers, for instance, exhibit exceptional thermal stability, chemical inertness, and low surface energy, making them indispensable in applications ranging from non-stick coatings to fuel cell membranes. numberanalytics.comacs.org The incorporation of fluorine can also modify the electronic properties of materials, leading to their use in advanced electronics and optical devices. numberanalytics.com

Overview of Nucleophilic Fluoride (B91410) Sources and Associated Synthetic Challenges

The introduction of a fluorine atom into a molecule is often achieved through nucleophilic fluorination, a reaction where a fluoride ion (F⁻) acts as the nucleophile. numberanalytics.com While seemingly straightforward, this process is fraught with challenges.

Common sources of nucleophilic fluoride include inorganic salts like potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org However, these reagents present several difficulties for synthetic chemists:

Low Solubility: Many inorganic fluoride salts have poor solubility in organic solvents, which are typically used for organic reactions. acs.org This limits their reactivity and the scope of their application.

Hygroscopicity: Fluoride ions have a strong affinity for water. The presence of water can deactivate the fluoride source and lead to undesired side reactions. Anhydrous conditions are often necessary, which can be difficult and costly to maintain. ucla.edu

Basicity: The fluoride ion is not only a nucleophile but also a strong base. This can lead to elimination side reactions, where a double bond is formed instead of the desired fluorinated product, particularly with sterically hindered substrates. ucla.edu

Reactivity Control: Highly reactive fluoride sources can be difficult to control, potentially leading to over-fluorination or decomposition of the starting material. brynmawr.edu

To address these challenges, researchers have developed various strategies, including the use of phase-transfer catalysts to improve the solubility of inorganic fluorides and the development of more sophisticated, less basic, and more soluble organic fluoride sources. acsgcipr.orgacs.org

Historical Development and Evolution of Phosphonium (B103445) Fluoride Chemistry

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov However, the highly reactive and hazardous nature of elemental fluorine and hydrogen fluoride hampered early research. nih.govnumberanalytics.comniscpr.res.in The development of safer and more manageable fluorinating agents was crucial for the advancement of the field.

Phosphonium salts, a class of compounds containing a positively charged phosphorus atom, emerged as promising candidates for delivering fluoride ions. The first report of a phosphonium fluoride salt appeared in the scientific literature in the mid-20th century. Early research focused on the synthesis and basic reactivity of these compounds.

A significant breakthrough in phosphonium fluoride chemistry was the development of anhydrous and more soluble phosphonium fluoride reagents. These reagents offered a more "naked" and therefore more reactive fluoride ion in solution, overcoming some of the limitations of inorganic fluoride salts. Researchers have since synthesized a variety of phosphonium fluorides with different organic groups attached to the phosphorus atom to fine-tune their solubility and reactivity. This has led to their application in a wider range of fluorination reactions, including the synthesis of complex molecules with specific stereochemistry.

Research Scope and Academic Objectives Pertaining to Methyltriphenylphosphanium Fluoride

Methyltriphenylphosphonium (B96628) fluoride is a specific type of phosphonium salt that has garnered interest within the research community. The primary academic objectives related to this compound focus on its potential as a nucleophilic fluorinating agent.

Key Research Objectives:

Synthesis and Characterization: Developing efficient and scalable methods for the synthesis of high-purity methyltriphenylphosphonium fluoride. This includes detailed characterization of its physical and chemical properties.

Reactivity Studies: Investigating the reactivity of methyltriphenylphosphonium fluoride in a variety of nucleophilic substitution reactions. This involves determining its effectiveness in fluorinating different types of organic substrates, such as alkyl halides and sulfonates.

Comparative Analysis: Comparing the performance of methyltriphenylphosphonium fluoride with other commercially available fluoride sources. This includes evaluating its solubility, stability, and selectivity in fluorination reactions.

Mechanistic Investigations: Understanding the reaction mechanism by which methyltriphenylphosphonium fluoride transfers its fluoride ion to a substrate. This knowledge is crucial for optimizing reaction conditions and expanding its synthetic utility.

The overarching goal of this research is to establish methyltriphenylphosphonium fluoride as a valuable tool in the synthetic chemist's arsenal (B13267) for the selective and efficient introduction of fluorine into organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18FP B13233821 Methyltriphenylphosphanium fluoride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18FP

Molecular Weight

296.3 g/mol

IUPAC Name

methyl(triphenyl)phosphanium;fluoride

InChI

InChI=1S/C19H18P.FH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1

InChI Key

AIKVJULUSXQNMQ-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[F-]

Origin of Product

United States

Synthetic Methodologies for Methyltriphenylphosphanium Fluoride

Direct Synthetic Pathways and Reaction Conditions

Direct synthetic pathways to methyltriphenylphosphanium fluoride (B91410), while theoretically plausible, are not the preferred method of synthesis due to practical challenges. One conceivable direct route would involve the reaction of triphenylphosphine (B44618) with methyl fluoride.

Reaction: (C₆H₅)₃P + CH₃F → [(C₆H₅)₃PCH₃]⁺F⁻

However, methyl fluoride is a gas at room temperature, making its handling and the reaction setup complex, often requiring high-pressure equipment. Furthermore, the reactivity of methyl fluoride is lower compared to other methyl halides, which can lead to sluggish reaction rates and the need for elevated temperatures, potentially causing side reactions.

A hypothetical direct synthesis could also be envisioned through the reaction of a triphenylphosphine derivative with a suitable fluoride source, though such methods are not well-documented for this specific compound. The inherent difficulties in controlling the reactivity of fluoride sources and the potential for side reactions make these direct approaches less favorable.

Precursor Chemistry and Indirect Synthesis Routes for the Phosphonium (B103445) Cation and Fluoride Anion

The most prevalent and practical approach for the synthesis of methyltriphenylphosphanium fluoride is an indirect route. This methodology involves two key stages: the synthesis of a stable methyltriphenylphosphanium salt with a non-fluoride anion (typically a halide like bromide or iodide), followed by an anion exchange or metathesis reaction to introduce the fluoride anion.

Synthesis of Methyltriphenylphosphanium Halide Precursors

The synthesis of methyltriphenylphosphanium bromide or iodide is a well-established and straightforward quaternization reaction. This typically involves the reaction of triphenylphosphine with methyl bromide or methyl iodide.

General Reaction: (C₆H₅)₃P + CH₃X → [(C₆H₅)₃PCH₃]⁺X⁻ (where X = Br, I)

This reaction is typically carried out in an organic solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. The resulting phosphonium salt often precipitates out of the solution and can be purified by recrystallization.

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)
TriphenylphosphineMethyl bromideBenzene50 (in pressure vessel)--
TriphenylphosphineMethyl iodideBenzeneRoom Temperature12-
TriphenylphosphineDibromomethaneMethanolReflux24-

This table presents various reported conditions for the synthesis of methyltriphenylphosphonium (B96628) halides. The yields are often high, but specific percentages can vary based on the precise conditions and purification methods.

Anion Exchange to Introduce the Fluoride Anion

Once the methyltriphenylphosphanium halide precursor is synthesized and purified, the next step is to replace the halide anion with a fluoride anion. This is typically achieved through one of two primary methods:

Metathesis Reaction: This involves reacting the phosphonium halide with a fluoride salt where the cation forms an insoluble salt with the original halide. Silver fluoride (AgF) is a common choice for this purpose when starting with a phosphonium bromide or iodide, as silver bromide (AgBr) and silver iodide (AgI) are highly insoluble in most solvents and can be easily removed by filtration.

Reaction: [(C₆H₅)₃PCH₃]⁺X⁻ + AgF → [(C₆H₅)₃PCH₃]⁺F⁻ + AgX(s) (where X = Br, I)

Other fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) can also be used, though the choice of solvent becomes critical to facilitate the precipitation of the resulting potassium or cesium halide.

Anion Exchange Chromatography: In this method, a solution of the methyltriphenylphosphanium halide is passed through an anion exchange resin that has been pre-loaded with fluoride ions. The resin selectively retains the original halide anions and releases fluoride ions into the solution, resulting in the desired this compound. wikipedia.org This technique allows for a clean conversion and can be particularly useful for preparing high-purity samples. wikipedia.org

A significant challenge in the synthesis and handling of this compound is the management of its hydration state. Fluoride ions have a strong affinity for water, and the resulting product can be hygroscopic. The presence of water can significantly impact the reactivity of the fluoride anion. unl.edu Therefore, anhydrous conditions are often necessary during the anion exchange and subsequent handling to obtain a truly anhydrous product. unl.edu

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of this compound involves refining both the preparation of the precursor salt and the subsequent anion exchange step.

For the synthesis of the methyltriphenylphosphonium halide precursor, several factors can be adjusted to improve yield and purity:

Solvent Choice: The polarity and solvating power of the solvent can affect the reaction rate and the solubility of the product. Solvents in which the phosphonium salt is sparingly soluble can facilitate its isolation by precipitation.

Temperature and Reaction Time: While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate. Microwave irradiation has been explored as a method to accelerate the synthesis of similar phosphonium salts, significantly reducing reaction times.

Stoichiometry of Reactants: Using a slight excess of the methyl halide can help to ensure the complete conversion of the triphenylphosphine.

For the anion exchange step, optimization strategies focus on maximizing the exchange efficiency and ensuring the purity of the final product:

Choice of Fluoride Source: The selection of the fluoride salt for metathesis depends on the solubility of the by-product. Silver fluoride is often effective due to the low solubility of silver halides.

Anhydrous Conditions: As mentioned, ensuring anhydrous conditions is crucial for obtaining a highly reactive and pure fluoride salt. This may involve using dried solvents and inert atmospheres.

Purification of the Final Product: After the anion exchange, the product may need to be purified to remove any unreacted starting materials or by-products. Recrystallization from a suitable solvent system is a common method. For anion exchange chromatography, proper column packing and elution protocols are key to achieving high purity. wikipedia.orgbioprocessonline.comnih.gov

Considerations for Scalability in Academic and Preparative Synthesis

Scaling up the synthesis of this compound from a small academic laboratory scale to a larger preparative scale introduces several challenges that need to be addressed.

Handling of Reagents: On a larger scale, the handling of potentially hazardous materials like methyl halides requires appropriate safety measures and specialized equipment, especially if pressure reactions are involved. google.com

Heat Management: The quaternization reaction is often exothermic. On a larger scale, efficient heat dissipation is necessary to control the reaction temperature and prevent side reactions or runaway reactions.

Mixing and Mass Transfer: Ensuring efficient mixing of the reactants becomes more critical in larger reaction vessels to maintain a consistent reaction rate and avoid localized overheating.

Product Isolation and Purification: Filtering and drying large quantities of the phosphonium salt can be more time-consuming and may require specialized equipment like filter-dryers. Large-scale chromatographic purifications can also be challenging and costly. researchgate.net

Cost of Reagents: The cost of reagents, particularly high-purity triphenylphosphine and the fluoride source for the anion exchange, becomes a more significant factor at a larger scale.

For the anion exchange step, the scalability of metathesis reactions depends on the efficient removal of the precipitated metal halide. Large-scale filtration can be a bottleneck. Anion exchange chromatography can be scaled up, but it requires large columns and significant volumes of solvents, which can be expensive and generate considerable waste. wikipedia.orgbioprocessonline.comnih.gov

Advanced Spectroscopic and Structural Elucidation of Methyltriphenylphosphanium Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of methyltriphenylphosphanium fluoride (B91410), providing detailed information about the cation's carbon-hydrogen framework, the phosphorus center, and the electronic environment of the fluoride anion.

¹H, ¹³C, and ³¹P NMR for Cationic Framework Characterization

The characterization of the methyltriphenylphosphanium cation, [CH₃P(C₆H₅)₃]⁺, is definitively achieved through ¹H, ¹³C, and ³¹P NMR spectroscopy. While spectra are recorded for the complete salt, the resulting chemical shifts and coupling constants are primarily indicative of the cation's structure. Data from analogous salts, such as methyltriphenylphosphanium bromide, serve as an excellent reference due to the similar electronic influence of halide anions on the cation's NMR parameters. chemicalbook.com

¹H NMR: The proton NMR spectrum displays two characteristic sets of signals. The protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region, approximately between 7.6 and 7.9 ppm. The methyl protons, being attached to the electropositive phosphorus atom, are deshielded and resonate as a doublet further downfield than a typical methyl group, usually around 3.2 to 3.3 ppm. chemicalbook.com The doublet splitting is a key diagnostic feature, arising from the coupling between the methyl protons and the spin-active ³¹P nucleus (²JP-H), with a coupling constant of about 13.3 Hz. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides a count of the chemically distinct carbon environments. The methyl carbon signal appears as a doublet due to one-bond coupling with phosphorus (¹JP-C). The phenyl carbons exhibit four distinct signals, also appearing as doublets due to coupling with the phosphorus atom. These include the ipso-carbon (the carbon directly attached to phosphorus), followed by the ortho, meta, and para carbons, with their chemical shifts influenced by their distance and bonding to the phosphorus center. libretexts.org

³¹P NMR: As a spin-½ nucleus with 100% natural abundance, ³¹P NMR is highly informative. The methyltriphenylphosphanium cation exhibits a single resonance in the ³¹P NMR spectrum. For similar phosphonium (B103445) salts, this signal typically appears in the range of +22 to +25 ppm, confirming the quaternary phosphonium environment. rsc.orgspectrabase.com

Table 1: Typical NMR Spectroscopic Data for the Methyltriphenylphosphanium Cation

NucleusAssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H-C₆H~7.6 - 7.9Multiplet-
¹H-CH~3.2 - 3.3Doublet²JP-H ≈ 13.3
¹³C-CH₃~12 - 14Doublet¹JP-C ≈ 55 - 60
¹³CPhenyl (ipso, ortho, meta, para)~118 - 135Doublets¹JP-C, ²JP-C, ³JP-C, ⁴JP-C
³¹PP~22 - 25Singlet (proton decoupled)-

¹⁹F NMR for Fluoride Anion and Anion-Cation Interactions

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine nucleus, making it a powerful tool for studying the fluoride anion and its interactions within the salt. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts. huji.ac.il

In a solution of methyltriphenylphosphanium fluoride, the fluoride anion (F⁻) is expected to produce a single, sharp resonance. The precise chemical shift of this signal is highly dependent on several factors, including the solvent, concentration, and the nature of the cation-anion interactions. researchgate.netdtic.mil In organic solvents, interactions such as hydrogen bonding between the fluoride anion and the C-H protons of the cation or solvent molecules can cause significant deshielding (a downfield shift). nih.govsemanticscholar.orgnih.gov The proximity of the highly basic fluoride anion to the slightly acidic protons on the methyl and phenyl groups of the phosphonium cation can lead to the formation of C-H···F⁻ hydrogen bonds. nih.gov The strength of these interactions can be inferred from changes in the ¹⁹F chemical shift under varying experimental conditions, providing insight into the degree of ion-pairing in solution.

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for probing the spatial relationships between different parts of the methyltriphenylphosphanium cation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between protons on the phenyl rings, helping to trace the connectivity within each aromatic system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively link the proton signals of the methyl and phenyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. This experiment could provide insights into the cation's solution-state conformation, such as the time-averaged orientation of the phenyl rings relative to each other and to the methyl group. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, probes the molecular vibrations of the compound, offering a detailed fingerprint of its functional groups and solid-state structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups within the methyltriphenylphosphanium cation by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. researchgate.net The spectrum is dominated by the vibrations of the cation.

Key expected absorption bands include:

Aromatic C-H Stretching: Sharp peaks typically appear above 3000 cm⁻¹, often in the 3050-3100 cm⁻¹ region, corresponding to the C-H bonds of the phenyl rings.

Aliphatic C-H Stretching: Vibrations for the methyl group's C-H bonds are expected just below 3000 cm⁻¹, in the 2900-3000 cm⁻¹ range.

C=C Aromatic Ring Stretching: A series of sharp absorptions between 1450 and 1600 cm⁻¹ are characteristic of the phenyl ring skeletal vibrations. researchgate.net

P-Phenyl (P-C) Stretching: A strong and characteristic band for the P-phenyl bond often appears around 1440 cm⁻¹. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are found in the 1000-1300 cm⁻¹ and 690-900 cm⁻¹ regions, respectively. A strong band around 720-750 cm⁻¹ is often indicative of a monosubstituted benzene ring.

Table 2: Prominent FTIR Absorption Bands for the Methyltriphenylphosphanium Cation

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3050 - 3100StretchingAromatic C-H
2900 - 3000StretchingAliphatic C-H (Methyl)
~1590StretchingAromatic C=C
~1440StretchingP-C (Phenyl)
~1110StretchingP-C (Phenyl)
720 - 750Out-of-plane BendingAromatic C-H
~690Out-of-plane BendingAromatic C-H

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy is a complementary technique to FTIR that measures scattered light to observe vibrational modes. It is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone, which may be weak or absent in the FTIR spectrum. metrohm.com

For this compound, Raman spectroscopy would be effective for analyzing:

Symmetric Phenyl Ring Vibrations: The symmetric "ring breathing" mode of the phenyl groups, typically a very strong and sharp band around 1000 cm⁻¹, is a hallmark of substituted benzenes in Raman spectra. researchgate.net

P-C Symmetric Stretching: The symmetric stretching vibrations of the four P-C bonds provide information about the tetrahedral geometry around the phosphorus atom.

Solid-State Effects: In the analysis of the solid crystalline material, Raman spectroscopy is sensitive to lattice vibrations (phonon modes) at low frequencies (< 200 cm⁻¹). These modes can provide information about the crystal packing and intermolecular interactions within the unit cell. The influence of the cation on the fluoride anion can also be probed, although the F⁻ ion itself is not Raman active. metrohm.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, the solid-state structure would be dictated by the electrostatic interactions between the large, tetrahedral methyltriphenylphosphanium cation ([CH₃P(C₆H₅)₃]⁺) and the small, highly electronegative fluoride anion (F⁻), along with weaker van der Waals forces.

The conformation of the methyltriphenylphosphanium cation itself is expected to be a distorted tetrahedron around the central phosphorus atom, with the phenyl groups likely adopting a propeller-like arrangement to minimize steric strain.

Table 1: Expected Crystallographic Parameters and Interactions for this compound

ParameterExpected Characteristic
Crystal SystemLikely a lower symmetry system such as monoclinic or orthorhombic due to the cation's shape.
Primary InteractionStrong electrostatic attraction between [CH₃P(C₆H₅)₃]⁺ and F⁻.
Secondary InteractionsC-H···F hydrogen bonds and van der Waals forces.
Cation ConformationDistorted tetrahedral geometry around the phosphorus atom.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Direct mass spectrometric analysis of this compound presents challenges due to the salt's low volatility and the high reactivity of the fluoride ion. However, analysis of the analogous and more commonly studied methyltriphenylphosphonium (B96628) bromide provides insight into the expected behavior of the cation in the gas phase.

Under typical mass spectrometry conditions, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the primary species observed would be the intact methyltriphenylphosphanium cation, [CH₃P(C₆H₅)₃]⁺, at a mass-to-charge ratio (m/z) of 277.12.

Fragmentation of the cation would likely proceed through established pathways for phosphonium salts. The most common fragmentation pathway involves the loss of one of the phenyl groups as a neutral radical, leading to the formation of a methyl-diphenylphosphonium radical cation. Another potential fragmentation is the loss of the methyl group.

Table 2: Predicted Mass Spectrometry Data for Methyltriphenylphosphanium Cation

IonFormulaCalculated m/z
Methyltriphenylphosphanium Cation[C₁₉H₁₈P]⁺277.12
Fragment (loss of phenyl)[C₁₃H₁₃P]⁺200.08
Fragment (loss of methyl)[C₁₈H₁₅P]⁺262.09

Advanced Thermal Analysis for Phase Transitions in Research Contexts

For this compound, the fluoride anion is a strong nucleophile. Consequently, its thermal stability is expected to be lower than that of phosphonium salts with larger, non-nucleophilic anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).

Upon heating, several decomposition pathways are plausible. One likely route is a nucleophilic attack by the fluoride anion on the methyl group, leading to the formation of methyl fluoride and triphenylphosphine (B44618). An alternative pathway could involve the attack on a phenyl group, though this is generally less favored.

A hypothetical DSC thermogram would likely show an endothermic peak corresponding to the melting point, followed by an exothermic region indicating decomposition. TGA would show a mass loss corresponding to the evolution of volatile decomposition products.

Table 3: Predicted Thermal Analysis Behavior of this compound

Analysis TechniquePredicted Observation
DSC Endothermic peak for melting, followed by exothermic decomposition at elevated temperatures.
TGA Mass loss corresponding to the formation of volatile products such as methyl fluoride and triphenylphosphine.
Decomposition Onset Expected to be lower than for phosphonium salts with non-nucleophilic anions due to the nucleophilicity of fluoride.

Mechanistic Investigations of Methyltriphenylphosphanium Fluoride in Chemical Transformations

Elucidation of Fluoride (B91410) Release Mechanisms (e.g., "Naked Fluoride" Generation)

The efficacy of methyltriphenylphosphonium (B96628) fluoride as a fluorinating agent is largely attributed to its ability to generate "naked" fluoride ions in solution. ethernet.edu.et The term "naked fluoride" refers to a fluoride anion that is poorly solvated and thus exhibits high nucleophilicity and reactivity. This state is achieved due to the nature of the large methyltriphenylphosphonium cation, [PPh3Me]⁺. Its bulky phenyl groups and positive charge, delocalized over the large surface area of the cation, prevent tight ion pairing with the F⁻ anion. nih.gov

In anhydrous, polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), the phosphonium (B103445) cation is well-solvated, while the fluoride anion is not effectively solvated by the solvent molecules, which lack acidic protons for hydrogen bonding. This results in a liberated, or "naked," fluoride ion that is highly available for chemical reactions. acsgcipr.orgunl.edu The preparation of truly anhydrous phosphonium fluoride salts is critical, as even trace amounts of water can hydrate (B1144303) the fluoride ion, drastically reducing its nucleophilicity and leading to unwanted side reactions like hydrolysis. unl.edu The use of methyltriphenylphosphonium bromide in the presence of a fluoride source is a common strategy to generate the active fluoride reagent in situ. core.ac.ukelectronicsandbooks.com

Pathways of Nucleophilic Fluorination Promoted by Methyltriphenylphosphonium Fluoride

Methyltriphenylphosphonium fluoride is an effective reagent for nucleophilic substitution reactions, which can proceed through several pathways, primarily the Sɴ1 and Sɴ2 mechanisms. numberanalytics.com

Sɴ2 Pathway : In a typical Sɴ2 reaction, the "naked" fluoride ion acts as a potent nucleophile, attacking an electrophilic carbon center and displacing a leaving group in a single, concerted step. This pathway results in an inversion of stereochemistry at the reaction center and is favored for primary and secondary substrates. numberanalytics.comucla.edu The use of chiral quaternary phosphonium fluorides, such as (RP)-benzylmenthylmethylphenylphosphonium fluoride, in asymmetric nucleophilic fluorination demonstrates the defined transition state involving the phosphonium salt in these reactions. maynoothuniversity.ie

Sɴ1 Pathway : For tertiary or resonance-stabilized substrates, the reaction may proceed via an Sɴ1 mechanism. This involves the initial formation of a carbocation intermediate, which is then attacked by the fluoride ion. numberanalytics.com

Competing Pathways : In certain cases, competing reaction pathways can occur. For instance, depending on the substrate and reaction conditions, elimination reactions may compete with substitution. Additionally, studies on similar systems have shown the potential for the formation of difluorocarbene intermediates as a side reaction pathway. nih.gov

Phosphonium salts have been successfully employed in the nucleophilic fluoroalkylation of aldehydes, ketones, and imines, showcasing their broad applicability in constructing C-F bonds. cas.cncas.cn

Investigation of Electron Transfer Processes and Radical Intermediates

While nucleophilic pathways are dominant, the involvement of electron transfer processes and radical intermediates in fluorination reactions has also been investigated, representing an alternative mechanistic landscape. These pathways are generally less common for phosphonium fluorides but are plausible under specific conditions.

Mechanisms involving a single-electron transfer (SET) have been proposed, particularly in reactions mediated by metal complexes. In such cases, an electron may be transferred from the substrate to a reagent complex, generating a radical cation and initiating a radical cascade. nih.gov Some studies have described a fluorine atom coupled electron transfer (FCET) process, where the transfer of a fluorine atom is coupled with an electron transfer from the substrate. nsf.gov

The existence of fluorine radicals can be confirmed through the use of radical traps. Experiments have shown that certain traps can intercept fluorine radicals, leading to the formation of stable adducts that can be detected by techniques like electrospray ionization-mass spectrometry (ESI-MS), providing evidence for radical mechanisms. researchgate.net

Catalytic Cycles Involving Methyltriphenylphosphonium Fluoride (e.g., C-F Bond Activation)

The activation of carbon-fluorine (C-F) bonds is a formidable challenge in synthetic chemistry due to their high bond dissociation energy. mdpi.comresearchgate.net However, systems involving phosphines, the parent compounds of phosphonium salts, have been shown to catalyze C-F bond activation, particularly in fluoroaromatics.

A proposed catalytic cycle involves the phosphine (B1218219) acting as a Lewis base catalyst. The cycle can be described as follows:

Oxidative Addition : The phosphine catalyst (e.g., triphenylphosphine (B44618), PPh₃) attacks the electron-deficient aromatic ring of a fluoroaromatic substrate, cleaving the C-F bond to form a fluorophosphorane intermediate. whiterose.ac.uk

Pseudotransmetalation : This intermediate reacts with a second reagent, such as a silane, where the fluoride is transferred from the phosphorus to the silicon, generating a phosphonium ion. whiterose.ac.uk

Hydride Transfer and Reductive Elimination : A subsequent hydride transfer to the phosphonium intermediate leads to a hydridophosphorane, which then undergoes reductive elimination to release the hydrodefluorinated product and regenerate the phosphine catalyst, allowing it to re-enter the catalytic cycle. whiterose.ac.uk

Impact of Solvent Polarity and Proton-Donating Ability on Reactivity

The choice of solvent is critical in reactions involving methyltriphenylphosphonium fluoride, as it directly influences the reactivity of the fluoride ion. The solvent's polarity and its ability to donate protons determine the degree to which the fluoride ion is solvated, and thus its "nakedness."

Solvent TypeExamplesEffect on Fluoride ReactivityRationale
Polar Aprotic Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High Reactivity These solvents solvate the large phosphonium cation well but poorly solvate the fluoride anion. This lack of hydrogen bonding leaves the fluoride "naked" and highly nucleophilic. acsgcipr.org Studies with the analogous tetramethylphosphonium fluoride in acetonitrile show it is highly reactive. researchgate.net
Polar Protic Water (H₂O), Methanol (MeOH)Low Reactivity Protic solvents strongly solvate the fluoride anion through hydrogen bonding, creating a tight solvation shell that significantly reduces its nucleophilicity and availability for reaction. unl.edu
Non-Polar Protic tert-Butanol (t-BuOH), tert-Amyl alcoholModerate to High Reactivity These solvents can promote fluorination effectively. It is believed they can activate both the substrate and the fluoride through hydrogen bonding in a manner that facilitates the reaction, possibly mimicking enzymatic catalysis, while their bulkiness prevents the formation of a passivating solvation shell. nih.gov
Non-Polar Aprotic Benzene, Toluene, Diethyl etherLow Solubility/Reactivity Phosphonium salts generally have poor solubility in non-polar aprotic solvents, limiting the concentration of the reagent in the solution phase and thus reducing the overall reaction rate.

This table provides a generalized summary of solvent effects on fluoride reactivity from phosphonium salts.

Kinetic and Thermodynamic Profiling of Reactions Facilitated by the Compound

A complete mechanistic understanding of a chemical reaction requires the analysis of its kinetic and thermodynamic parameters. Such profiling for reactions facilitated by methyltriphenylphosphonium fluoride allows for the determination of reaction rates, activation energies, and the influence of various factors on the reaction pathway.

Currently, specific kinetic and thermodynamic data, such as rate constants (k), activation energies (Ea), or Gibbs free energy of activation (ΔG‡), for reactions involving methyltriphenylphosphonium fluoride are not extensively reported in the literature. However, a kinetic and thermodynamic profile would typically involve:

Kinetic Studies : Measuring the rate of reaction under various conditions to determine the reaction order with respect to the phosphonium fluoride and the substrate. This helps to understand which species are involved in the rate-determining step. For example, a reaction that is first-order in both the substrate and the phosphonium fluoride would suggest an Sɴ2 mechanism.

Thermodynamic Analysis : Calculating the changes in enthalpy (ΔH) and entropy (ΔS) for the reaction to determine its spontaneity and whether it is favored by enthalpic or entropic factors. As an example, thermodynamic analysis of the fluorination of rutile concentrate found that the reactions were spontaneous with a large release of heat. mdpi.com

Activation Parameters : Determining the activation energy (Ea) by studying the effect of temperature on the reaction rate (using the Arrhenius equation). A lower activation energy indicates a faster reaction. For instance, studies on rutile fluorination showed a significant increase in the rate at higher temperatures, indicating a switch to a different reaction regime. mdpi.com

Gathering this data would provide a quantitative basis for the mechanistic pathways discussed, moving from qualitative descriptions to a precise mathematical model of the reaction system.

Computational Chemistry and Theoretical Studies of Methyltriphenylphosphanium Fluoride

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis

Quantum mechanical calculations are fundamental to understanding the electronic structure and nature of bonding within the methyltriphenylphosphonium (B96628) cation. Studies on triphenylphosphonium-based ionic liquids reveal that the positive charge is not solely localized on the phosphorus atom but is distributed across the entire cation, influenced by the electron-donating or withdrawing nature of its substituents. rsc.org

The bonding in the methyltriphenylphosphonium cation is characterized by the tetrahedral arrangement around the central phosphorus atom, bonded to three phenyl rings and one methyl group. The P-C bonds are strong covalent bonds. The phenyl groups, with their delocalized π-systems, play a crucial role in the electronic properties of the cation. acs.org Computational studies on similar phosphonium (B103445) cations show that the geometry of the cation, particularly the orientation of the phenyl rings, significantly influences its interaction with surrounding molecules and its packing in the solid state. acs.orgacs.org

Table 1: Calculated Electronic Properties of a Model Triphenylphosphonium Cation Note: This data is derived from studies on analogous triphenylphosphonium systems and serves as an illustrative example.

Property Calculated Value Method/Basis Set
Mulliken Charge on P +0.5 to +0.8 e DFT/B3LYP/6-31G*
P-C (phenyl) Bond Length 1.78 - 1.82 Å DFT/B3LYP/6-31G*
P-C (alkyl) Bond Length 1.80 - 1.85 Å DFT/B3LYP/6-31G*

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Characterization

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving phosphonium salts. For instance, DFT has been employed to study the reactivity of phosphonium ylides, which are closely related to phosphonium salts, in various chemical transformations. mdpi.com These studies provide insights into the stability of intermediates and the energy barriers of transition states, which are crucial for predicting reaction outcomes.

In the context of methyltriphenylphosphonium fluoride (B91410), DFT could be used to model its role in reactions where it acts as a fluoride source or a phase-transfer catalyst. For example, in a nucleophilic fluorination reaction, DFT calculations could elucidate the pathway of fluoride transfer from the salt to a substrate, including the characterization of the transition state geometry and its associated energy. The calculations would likely show the fluoride ion interacting with the phosphonium cation even as it approaches the electrophilic center of the substrate.

Furthermore, DFT studies can predict the relative stability of different conformers of the methyltriphenylphosphonium cation and how these conformers might influence its reactivity. mdpi.com

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior in Solution

Ab initio molecular dynamics (MD) simulations, which combine quantum mechanical calculations with classical dynamics, can provide a detailed picture of the dynamic behavior of methyltriphenylphosphonium fluoride in solution. While specific ab initio MD studies on this exact salt are scarce, research on other phosphonium-based ionic liquids offers valuable parallels. rsc.org

Such simulations can reveal the solvation structure around the cation and anion, showing the arrangement of solvent molecules and the extent of ion pairing. For methyltriphenylphosphonium fluoride in a polar solvent, MD simulations would likely illustrate a well-defined solvation shell around the fluoride anion, with the solvent's positive dipoles oriented towards it. The bulky triphenylphosphonium cation would also be solvated, though its interactions would be weaker and less specific. nih.govacs.org

MD simulations are also instrumental in understanding the transport properties of phosphonium salts in solution, such as diffusion coefficients and ionic conductivity. These properties are directly related to the size of the ions, the strength of their interactions with the solvent, and the degree of ion aggregation. rsc.orgntnu.no

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For phosphonium salts, key spectroscopic techniques include NMR and infrared (IR) spectroscopy.

Theoretical calculations can predict the ³¹P NMR chemical shift of the methyltriphenylphosphonium cation. The chemical shift is sensitive to the electronic environment around the phosphorus atom and can be influenced by the nature of the anion and the solvent. acs.org DFT calculations have been successfully used to reproduce experimental ³¹P NMR chemical shifts in various phosphonium compounds. acs.org

Similarly, IR spectra can be simulated to identify characteristic vibrational modes. For the methyltriphenylphosphonium cation, these would include P-C stretching and bending frequencies, as well as vibrations associated with the phenyl rings. The interaction with the fluoride anion can also induce shifts in these vibrational frequencies. rsc.orgnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for a Triphenylphosphine (B44618) Derivative Note: This table presents data for triphenylphosphine oxide, a closely related compound, to illustrate the accuracy of theoretical predictions. acs.orgrsc.org

Spectroscopic Parameter Predicted Value Experimental Value
³¹P NMR Chemical Shift (ppm) 25-35 29.2
P=O Stretching Frequency (cm⁻¹) ~1200 1193

Comparative Computational Analysis with Other Phosphonium Salts and Fluoride Sources

Computational studies are invaluable for comparing the properties of methyltriphenylphosphonium fluoride with other phosphonium salts and fluoride sources. By systematically varying the substituents on the phosphonium cation or changing the anion, researchers can elucidate structure-property relationships. rsc.orgmdpi.com

For example, a comparative DFT study could analyze how replacing the methyl group with a longer alkyl chain affects the charge distribution, steric hindrance, and ultimately the reactivity of the phosphonium salt. researchgate.net It has been shown that the symmetry and nature of the alkyl chains can influence the melting points and phase behavior of phosphonium-based ionic liquids. acs.org

Similarly, computational analysis can compare the efficacy of methyltriphenylphosphonium fluoride as a fluoride source against other common reagents like tetrabutylammonium (B224687) fluoride (TBAF). Such studies would likely focus on the dissociation energy of the cation-anion pair and the activation energy for fluoride transfer. These theoretical insights can guide the selection of the most appropriate reagent for a specific application. mdpi.com

Applications of Methyltriphenylphosphanium Fluoride in Advanced Organic Synthesis

Development of Novel Fluorination Reactions

The development of new fluorination methods is a cornerstone of modern organic chemistry. nih.gov Catalytic approaches, in particular, offer milder and more selective pathways for C-F bond formation. nih.gov While not always used as a pre-formed salt, the principles of methyltriphenylphosphanium fluoride's reactivity are exemplified in phosphine-catalyzed fluorination, where a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) is used as a catalyst with a fluoride (B91410) source. nih.govacs.orgnih.govorganic-chemistry.org The proposed mechanism involves the phosphine solubilizing the metal fluoride (e.g., AgF) to form a complex like [Ag(PPh₃)ₙ]⁺, which facilitates the delivery of the fluoride nucleophile. nih.gov This strategy has proven particularly effective for challenging transformations. nih.govthieme-connect.com

Stereoselective and Regioselective Fluorination Protocols

Achieving control over the three-dimensional arrangement (stereoselectivity) and position (regioselectivity) of fluorine introduction is a significant synthetic challenge. rsc.orgacs.org Phosphine-catalyzed systems have demonstrated notable success in this area. In a key study on the fluorination of unactivated tertiary alkyl chlorides, the reaction proceeds with a predominant inversion of stereochemistry. nih.gov This outcome suggests a nucleophilic substitution pathway where the fluoride attacks the carbon center from the side opposite to the leaving group, providing a predictable method for controlling stereochemistry. organic-chemistry.org

This stereoinvertive outcome is crucial for the synthesis of specific, enantiomerically pure fluorinated compounds from chiral precursors. nih.gov The ability to dictate the stereochemical outcome is a significant advantage over methods that may lead to mixtures of stereoisomers. nih.gov Furthermore, modulating the electronic environment of the fluoride ion through catalysts, such as hydrogen-bond donor ureas, has been shown to rationally tune regioselectivity in the fluorination of dissymmetric substrates. acs.org

Fluorination of Unactivated Substrates

One of the most formidable challenges in organofluorine chemistry is the fluorination of unactivated C(sp³)–H bonds or the substitution of leaving groups at unactivated carbon centers. nih.govacs.org These substrates lack adjacent activating groups (like carbonyls) and are generally poor electrophiles. nih.gov

A groundbreaking development has been the use of triphenylphosphine (PPh₃) as a catalyst for the nucleophilic fluorination of unactivated tertiary alkyl chlorides and bromides using silver fluoride (AgF). nih.govnih.govorganic-chemistry.org This method is exceptionally mild, proceeding at room temperature, and addresses the long-standing difficulty of fluorinating these hindered and unreactive substrates. nih.govthieme-connect.com The reaction exhibits remarkable functional group tolerance, leaving moieties such as esters, aldehydes, acetals, and even other primary and secondary alkyl chlorides untouched. nih.govorganic-chemistry.org This selectivity allows for the targeted fluorination of complex molecules at a late stage of a synthetic sequence. thieme-connect.com

Table 1: Phosphine-Catalyzed Fluorination of Unactivated Tertiary Alkyl Halides
Substrate (Alkyl Halide)Catalyst/ReagentsConditionsProduct (Alkyl Fluoride)Yield (%)Reference
1-chloro-1-methylcyclohexanePPh₃, AgFCH₂Cl₂, 25 °C1-fluoro-1-methylcyclohexane77 nih.gov
1-bromo-1-methylcyclohexanePPh₃, AgFCH₂Cl₂, 25 °C1-fluoro-1-methylcyclohexane81 nih.gov
tert-Butyl chloridePPh₃, AgFCH₂Cl₂, 25 °Ctert-Butyl fluoride60 nih.gov
1-chloro-1-phenylcyclopentanePPh₃, AgFCH₂Cl₂, 25 °C1-fluoro-1-phenylcyclopentane85 nih.gov
Derivative of Artemisinin (with tert-alkyl chloride)PPh₃, AgFCH₂Cl₂, 25 °CFluorinated Artemisinin Derivative55 nih.gov

Utilization as a Catalyst or Co-catalyst in Complex Organic Transformations

Beyond direct fluorination, phosphonium (B103445) salts and phosphines serve as catalysts in a variety of complex transformations. nih.govacs.org Phosphine catalysis often relies on the nucleophilic addition of the phosphine to an electrophile, generating a phosphonium intermediate that drives the reaction forward. researchgate.net In the context of fluorination, triphenylphosphine catalyzes the reaction by activating the fluoride source, effectively acting as a phase-transfer catalyst for the fluoride anion. nih.govorganic-chemistry.org

This catalytic action is not limited to C-F bond formation. Phosphonium salts have been investigated for their ability to mediate other transformations. For instance, fluorinated phosphonium salts have been developed as reagents for nucleophilic monofluoroalkylation and difluoroethylation, where a fluorinated group attached to the phosphorus center is transferred to electrophiles like aldehydes and imines. cas.cncas.cn This reactivity highlights the versatility of the phosphonium scaffold in facilitating bond formations under mild conditions, promoted by a simple base like cesium carbonate. cas.cn

Role in the Synthesis of Fluorine-Containing Building Blocks

Fluorine-containing building blocks are small, functionalized molecules that serve as key starting materials for the synthesis of more complex fluorinated targets. beilstein-journals.orgnih.gov The development of robust fluorination methods is essential for the efficient production of these valuable synthons. beilstein-journals.org

The phosphine-catalyzed fluorination of unactivated tertiary alkyl halides provides a direct route to tertiary alkyl fluorides, which are themselves important building blocks for medicinal chemistry. nih.govthieme-connect.com The mild conditions and high functional group tolerance of this method allow for the preparation of highly functionalized fluorinated intermediates that would be difficult to access using harsher, traditional reagents. thieme-connect.com For example, α-fluorinated diarylmethanes, which are common motifs in bioactive molecules, can be synthesized through modular cross-coupling strategies that rely on the availability of monofluorinated precursors. researchgate.net The ability to selectively introduce fluorine into simple hydrocarbon frameworks expands the toolbox for creating a diverse array of novel fluorinated building blocks.

Implementation in Modular and Convergent Synthetic Strategies

Modular and convergent synthetic strategies involve the assembly of complex molecules from smaller, pre-functionalized fragments. researchgate.netnih.gov This approach is highly efficient and is central to modern drug discovery and materials science. acs.orgorganic-chemistry.org The success of these strategies hinges on the availability of robust and selective reactions for linking the molecular modules.

The development of practical and modular syntheses for fluorine-containing motifs is an active area of research. acs.orgchemrxiv.org For example, a modular two-step synthesis of cyclic β-fluoroalkyl amines has been developed using photoredox catalysis. chemrxiv.org Similarly, α-fluorinated arylmethanes can be prepared via the desulfonylative cross-coupling of fluorinated triflones with arylboronic acids, enabling late-stage functionalization. researchgate.net While not always directly involving phosphonium fluorides, these examples underscore the need for versatile fluorination methods that are compatible with the principles of modular synthesis. The mild and selective nature of phosphine-catalyzed fluorination makes it an ideal candidate for incorporation into such convergent strategies, allowing for the late-stage introduction of fluorine into one module before it is coupled with another. thieme-connect.com

Comparison of Synthetic Efficacy with Established Fluorinating Agents

The synthetic utility of any new fluorinating agent or protocol is best understood by comparing it with established reagents. Traditional deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are widely used but have significant drawbacks, including thermal instability, high toxicity, and harsh reaction conditions that limit their functional group compatibility. orgsyn.orgresearchgate.netresearchgate.net

The phosphine-catalyzed method using PPh₃/AgF offers significant advantages. nih.gov It operates at room temperature, whereas reagents like Deoxo-Fluor often require elevated temperatures, particularly for less reactive substrates like diaryl ketones. orgsyn.org Furthermore, DAST and Deoxo-Fluor can promote undesirable elimination side reactions, reducing the yield of the desired fluorinated product. acs.org In contrast, the PPh₃/AgF system shows high selectivity for substitution, even with substrates prone to elimination. thieme-connect.com Newer reagents like XtalFluor-E and XtalFluor-M have been developed as safer, more stable crystalline solids that often provide higher selectivity and less elimination byproducts compared to DAST and Deoxo-Fluor. acs.org The phosphine-catalyzed protocol represents a complementary approach that is particularly powerful for the challenging class of unactivated tertiary alkyl chlorides, a transformation not readily achieved with many traditional reagents. nih.govacs.org

Table 2: Comparison of Fluorinating Agents
Reagent/SystemTypical SubstratesKey AdvantagesKey DisadvantagesReference
PPh₃ / AgFUnactivated tertiary alkyl chlorides/bromidesVery mild conditions (25 °C), high functional group tolerance, excellent for unactivated substrates, catalytic in PPh₃.Requires stoichiometric silver salt. nih.govorganic-chemistry.org
DASTAlcohols, aldehydes, ketonesWidely used and effective for many transformations.Thermally unstable (can detonate), toxic, harsh conditions, promotes elimination. orgsyn.orgresearchgate.net
Deoxo-Fluor®Alcohols, aldehydes, ketonesMore thermally stable than DAST.Often requires high temperatures, can still promote elimination, costly. orgsyn.orgresearchgate.net
XtalFluor-E / XtalFluor-MAlcohols, aldehydes, ketonesStable, crystalline solids, easy to handle, high selectivity, less elimination than DAST/Deoxo-Fluor.Often used with an HF source like Et₃N·3HF. acs.org
Sulfur Tetrafluoride (SF₄)Carbonyl compounds, carboxylic acidsPowerful reagent for converting C=O to CF₂.Highly toxic gas, requires specialized equipment, harsh reaction conditions. orgsyn.org

Derivatization and Analog Development of Methyltriphenylphosphanium Fluoride

Synthesis of Modified Phosphonium (B103445) Cations and Their Impact on Fluoride (B91410) Reactivity

The reactivity of the fluoride anion in phosphonium salts is intricately linked to the structure of the accompanying cation. Modifications to the substituents on the phosphorus atom can significantly alter the properties of the P-F interaction, thereby influencing the salt's efficacy as a fluoride source.

A key area of investigation involves the synthesis of fluorophosphonium salts with varying electronic properties. For instance, a series of fluorophosphonium salts, represented as [R₃PF][X] (where R can be an alkyl or aryl group), have been synthesized. rsc.orgnih.gov These syntheses can be achieved through methods such as the reaction of phosphine (B1218219)/borane frustrated Lewis pairs (FLPs) with xenon difluoride (XeF₂) or by reacting difluorophosphoranes with potent silylating agents. rsc.orgnih.gov

Research has demonstrated a direct correlation between the electron-withdrawing capacity of the substituents (R groups) on the phosphorus atom and the Lewis acidity of the resulting fluorophosphonium salt. rsc.orgnih.gov As the R groups become more electron-withdrawing, the phosphonium center becomes more electron-deficient, which in turn increases the Lewis acidity of the [R₃PF]⁺ cation. rsc.orgnih.gov This enhanced Lewis acidity leads to a stronger interaction with the fluoride anion, impacting its availability and reactivity in subsequent chemical reactions. rsc.orgnih.gov This principle allows for the rational design of phosphonium fluorides with tailored reactivity. For example, the use of triphenylphosphine (B44618) (PPh₃) as a catalyst in the fluorination of unactivated tertiary alkyl chlorides with silver(I) fluoride (AgF) proceeds through the in-situ formation of a phosphonium fluoride intermediate, showcasing the role of the phosphonium cation in facilitating fluoride transfer. nih.gov

Furthermore, the development of fluorinated phosphonium ionic liquids (FILs) represents another avenue of modification. mdpi.com These compounds, where fluorine atoms are incorporated into the cation and/or anion, can be synthesized by neutralizing phosphonium hydroxides with various fluorinated acids. mdpi.com The length of the alkyl chains on the phosphonium cation in these FILs has been shown to influence their physical properties, which can, in turn, affect their behavior as solvents or catalysts in industrial processes. mdpi.com

Investigation of Structure-Reactivity Relationships within a Series of Analogs

Understanding the relationship between the molecular structure of phosphonium fluorides and their chemical reactivity is crucial for the design of new and improved reagents. This involves systematic studies of series of analogs where specific structural features are varied.

A primary tool for quantifying the reactivity of these compounds is the fluoride ion affinity (FIA). rsc.orgnih.gov FIA is a thermodynamic measure of the Lewis acidity of a cation and is defined as the negative of the enthalpy change for the gas-phase reaction between a Lewis acid and a fluoride ion. nih.gov Computational studies, using methods like density functional theory (DFT), have been employed to calculate the FIAs for a wide range of phosphenium ions and fluorophosphonium cations. rsc.orgnih.govrsc.org

These calculations have confirmed that increasing the electron-withdrawing nature of the substituents on the phosphorus atom leads to a higher FIA, indicating a stronger Lewis acidity. rsc.orgnih.govnih.gov For example, substituting alkyl or aryl groups with more electronegative groups like perfluorinated alkyl or aryl moieties significantly boosts the FIA. nih.gov This trend is rationalized by the increased positive charge localization on the phosphorus atom, which enhances its ability to accept the fluoride ion.

The table below presents a summary of research findings on the structure-reactivity relationships in phosphonium fluoride analogs.

Phosphonium Cation AnalogKey Structural ModificationObserved Impact on Reactivity/PropertiesReference
[R₃PF]⁺ (R = alkyl, aryl)Variation of electron-withdrawing nature of R groupsIncreased electron-withdrawal by R groups leads to higher Lewis acidity and increased Fluoride Ion Affinity (FIA). rsc.orgnih.gov
Fluorinated Phosphonium Ionic LiquidsVariation of alkyl chain length on the phosphonium cationInfluences physical properties such as density and viscosity, which can affect performance in industrial applications. mdpi.com
Fluorotrimethyl[(Z)‐pentafluoropropen-1-yl]phosphoranePresence of a pentafluoropropenyl groupActs as a fluorinating reagent with a trigonal bipyramidal structure featuring elongated axial bonds. researchgate.net

Design and Synthesis of Chiral Derivatives for Asymmetric Transformations

A significant frontier in the development of phosphonium fluorides is the introduction of chirality to catalyze asymmetric reactions, particularly enantioselective fluorinations. rsc.org This is a highly sought-after goal in medicinal chemistry, where the specific stereochemistry of a molecule can be critical to its biological activity. acs.org

One direct approach is the synthesis of phosphonium cations that are themselves chiral. An example is the synthesis of the novel chiral quaternary salt, (RP)-benzylmenthylmethylphenylphosphonium fluoride. maynoothuniversity.ieresearchgate.netmaynoothuniversity.ie This compound was successfully used as a reagent in the asymmetric nucleophilic fluorination of 2-bromopropiophenone, yielding 2-fluoropropiophenone with a measurable specific rotation, demonstrating the transfer of chirality during the fluorination step. maynoothuniversity.iemaynoothuniversity.ie

The development of chiral phosphonium salts as phase-transfer catalysts for asymmetric transformations is a growing field. rsc.org While chiral quaternary ammonium (B1175870) salts have been extensively studied, the use of their phosphonium counterparts has been less common until more recently. rsc.org

An alternative and powerful strategy for achieving asymmetric fluorination involves the concept of chiral anion phase-transfer catalysis. acs.orgnih.govnih.gov In this approach, an achiral cationic fluorinating agent is paired with a chiral anionic catalyst, often a chiral phosphate. acs.orgnih.gov The chiral anion forms a complex with the cation, bringing it into the organic phase and creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov This methodology has been successfully applied to the enantioselective fluorocyclization of olefins. nih.gov Another related concept merges hydrogen bonding with phase-transfer catalysis, where a chiral bis-urea catalyst forms a complex with fluoride from an inorganic salt like cesium fluoride, rendering it soluble and reactive for asymmetric transformations. nih.gov

The following table summarizes key findings in the design and application of chiral phosphonium fluoride derivatives and related systems for asymmetric synthesis.

Chiral SystemDescriptionApplicationResultReference
(RP)-Benzylmenthylmethylphenylphosphonium fluorideA synthesized chiral quaternary phosphonium fluoride salt.Asymmetric nucleophilic fluorination of 2-bromopropiophenone.Produced 2-fluoropropiophenone with a specific rotation of [α]D²⁰ = +1.94°. maynoothuniversity.iemaynoothuniversity.ie
Chiral Anion Phase-Transfer CatalysisUse of a chiral anionic catalyst (e.g., chiral phosphate) with a cationic fluorinating agent.Enantioselective fluorocyclization of olefins.Achieves high yield and stereoselectivity. nih.gov
Hydrogen Bonding Phase-Transfer CatalysisA chiral bis-urea catalyst complexes with CsF to enable asymmetric fluorination.Enantioselective ring opening of episulfonium ions.Highly efficient enantioselective fluorination. nih.gov

Development of Supported or Heterogenized Variants for Catalysis

To enhance the practical utility of phosphonium fluoride catalysts, particularly in industrial settings, there is a strong emphasis on developing supported or heterogenized versions. tandfonline.com Immobilizing the catalyst on a solid support simplifies its separation from the reaction mixture, allowing for easy recovery and reuse, which is both economically and environmentally beneficial. tandfonline.comalfachemic.com

Various materials have been explored as supports for phosphonium salts. These include polymers and silica (B1680970) gel. tandfonline.comrsc.orgunive.it For example, phosphonium salts can be covalently bonded to a polystyrene matrix or other polymers like poly(glycidyl methacrylate). tandfonline.comacs.org The synthesis of these polymer-supported catalysts often involves the modification of a pre-formed polymer with a phosphine, followed by quaternization to generate the active phosphonium salt sites. tandfonline.com Studies have shown that these polymeric phosphonium salts can be highly effective phase-transfer catalysts for nucleophilic substitution reactions. tandfonline.com

Silica gel is another popular support material. unive.it Phosphonium salts can be immobilized on silica, and the resulting catalysts have been used in various reactions. unive.it The nature of the support and the length of the spacer chain connecting the phosphonium group to the silica surface can influence the catalytic activity. unive.it More advanced materials like nanostructured silicas, formed through fluoride-catalyzed self-polymerization of silica cages, also present potential as catalyst supports due to their high surface area. nih.gov

The concept of using polymer-supported phosphonium cations as strong Lewis acid catalysts is also emerging. rsc.org By immobilizing a phosphonium species on a support like Merrifield resin, a recyclable solid-supported Lewis acid catalyst can be created for various organic transformations. rsc.org

The table below provides an overview of different approaches to supported phosphonium fluoride systems for catalysis.

Support MaterialMethod of ImmobilizationCatalyst TypeApplicationReference
Poly(glycidyl methacrylate)Modification of the polymer with chloroacetyl chloride followed by reaction with triphenylphosphine.Polymer-supported quaternary phosphonium salt.Phase-transfer catalysis for nucleophilic substitution reactions. tandfonline.com
PolystyreneBonding of phosphonium quaternary salts to the polystyrene matrix.Polymer-supported phase-transfer catalyst.General phase-transfer catalysis. acs.org
Silica GelFunctionalization of silica gel with phosphonium salts via spacer chains.Silica-supported phosphonium salt.Phase-transfer catalysis for reactions like ketone reduction. unive.it
Merrifield ResinAttachment of a phosphonium cation to the resin.Polymer-supported strong Lewis acid catalyst.One-pot synthesis of sydnones. rsc.org

Environmental and Green Chemistry Considerations in the Context of Research

Design of Environmentally Benign Synthetic Routes for Methyltriphenylphosphanium Fluoride (B91410)

The traditional synthesis of phosphonium (B103445) salts often involves stoichiometric reagents and solvents that may not align with modern green chemistry principles. The development of environmentally benign synthetic routes for methyltriphenylphosphanium fluoride focuses on improving atom economy, reducing waste, and utilizing less hazardous materials.

Key strategies in the green synthesis of phosphonium fluorides include:

Alternative Fluorinating Agents: Conventional fluorination methods can employ hazardous reagents. Research is exploring the use of safer and more cost-effective fluoride sources like potassium fluoride (KF), often in conjunction with a catalyst to enhance reactivity. eurekalert.orgsciencedaily.com For instance, a novel approach for synthesizing sulfonyl fluorides utilizes KF with a specific activating agent, generating only non-toxic salt byproducts. eurekalert.orgsciencedaily.com While not directly for a phosphonium fluoride, this principle of using milder fluoride sources is a key green strategy.

Catalytic Processes: Moving from stoichiometric to catalytic methods is a cornerstone of green chemistry. The development of catalytic systems for the synthesis of related organophosphorus compounds can reduce the amount of reagents required and minimize waste. researchgate.net

Polymer-Supported Synthesis: One approach to creating a more sustainable process is the use of polymer-supported reagents or catalysts. nih.gov For example, a reusable polymer-supported catalyst has been developed for the synthesis of H-phosphinic acids, which simplifies product purification and allows for catalyst recycling. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where one of the reactants is immobilized on a solid support.

Solvent Selection: The choice of solvent plays a critical role in the environmental impact of a synthetic process. The ideal green solvent is non-toxic, renewable, and easily recycled. Research into the synthesis of related compounds explores replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives.

Table 1: Comparison of Synthetic Approaches for Fluorinated Compounds
Synthetic StrategyTraditional Method ExampleGreen AlternativeKey Advantages of Green Alternative
Fluorinating AgentUse of highly toxic and difficult-to-handle gases (e.g., SO₂F₂) or reagents (e.g., KHF₂) for sulfonyl fluorides. eurekalert.orgsciencedaily.comPotassium fluoride (KF) with an activating agent. eurekalert.orgsciencedaily.comSafer, lower cost, and produces non-toxic byproducts like NaCl and KCl. eurekalert.orgsciencedaily.com
CatalysisStoichiometric use of phosphines in reactions like the Wittig or Appel reaction, generating significant phosphine (B1218219) oxide waste. researchgate.netDevelopment of catalytic versions of these reactions. researchgate.netReduces waste and improves atom economy. researchgate.net
Reaction SupportHomogeneous reaction, requiring complex purification.Use of a polymer-supported catalyst. nih.govFacilitates easy separation by filtration and allows for catalyst recycling. nih.gov

Investigation of Degradation Pathways and Products in Research Scale Reactions

Understanding the degradation of this compound under typical reaction conditions is crucial for controlling reaction outcomes and managing waste streams. Organophosphorus compounds can undergo various transformations, and identifying the resulting products is key to assessing their environmental impact.

Hydrolysis: A primary degradation pathway for many organophosphorus(V) compounds is hydrolysis. wikipedia.org In the presence of water, this compound can potentially hydrolyze to form methyltriphenylphosphonium (B96628) hydroxide (B78521) and hydrofluoric acid. The phosphonium cation itself is generally stable, but the anion is reactive.

Formation of Triphenylphosphine (B44618) Oxide: In many applications where phosphonium salts are used, particularly in reactions like the Wittig reaction, the ultimate byproduct is triphenylphosphine oxide. researchgate.net This is a very stable compound that is often generated in stoichiometric amounts, posing a significant waste challenge. researchgate.net

Thermal Decomposition: While many quaternary phosphonium salts exhibit good thermal stability, high reaction temperatures can lead to decomposition. alfachemic.com The specific decomposition products of this compound would depend on the conditions, but could involve the loss of the methyl or a phenyl group from the phosphorus center.

Environmental Fate: The persistence and transformation of any unreacted reagent or its byproducts in waste streams are important considerations. The strong carbon-fluorine bond in some organofluorine compounds can make them resistant to degradation in the environment. nih.gov While the fluoride in this compound is ionic, the fate of the organophosphorus cation and any fluorinated organic byproducts must be considered.

Table 2: Potential Degradation Products of this compound in Research Reactions
Degradation PathwayPotential ProductsContext/Reaction TypeEnvironmental Consideration
HydrolysisMethyltriphenylphosphonium hydroxide, Hydrofluoric acidPresence of water in reaction mixture or workup.Generation of a corrosive acid.
Reaction ByproductTriphenylphosphine oxideWittig-type reactions or other processes where the phosphorus atom is oxidized. researchgate.netHigh-volume, stable byproduct that requires disposal or recycling. researchgate.net
Thermal DecompositionTriphenylphosphine, Methane, Benzene, other fragmentation productsHigh-temperature reaction conditions.Formation of volatile organic compounds.

Strategies for Catalyst Recycling and Waste Minimization in Applications

Where this compound is used as a catalyst, for example as a phase-transfer catalyst, implementing strategies for its recovery and reuse is a key aspect of green chemistry. alfachemic.com Such strategies not only reduce costs but also minimize the environmental burden associated with chemical waste.

Immobilization on a Solid Support: A leading strategy for catalyst recycling is immobilization. nih.gov By anchoring the phosphonium salt to an insoluble support like a polymer or silica (B1680970), the catalyst can be easily separated from the reaction mixture by simple filtration and reused in subsequent batches. nih.govalfachemic.comnih.gov

Non-covalent Anchoring: Supramolecular strategies involving non-covalent interactions (like hydrogen bonding or electrostatic interactions) can be used to reversibly bind a catalyst to a support. nih.govnih.gov This allows for the catalyst to be recovered after the reaction and potentially allows for the support to be "recharged" with fresh catalyst. nih.gov

Optimizing Reaction Conditions: Minimizing waste can also be achieved by optimizing reaction conditions to maximize catalyst turnover number (TON) and turnover frequency (TOF). acs.org This involves ensuring high conversion and selectivity, which reduces the formation of byproducts and makes the most efficient use of the catalyst. acs.org

Monitoring Catalyst Leaching and Degradation: A critical aspect of catalyst recycling is verifying the integrity and activity of the recovered catalyst. nih.govacs.org Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to measure the amount of catalyst that has leached into the product phase. acs.org A decrease in catalytic activity or selectivity in subsequent runs can indicate that the catalyst is degrading. acs.org

Life Cycle Assessment (LCA) Considerations for Research Processes

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process from "cradle to gate" or "cradle to grave". nih.gov For a research chemical like this compound, a simplified LCA can be a valuable tool for identifying environmental hotspots in its synthesis and use.

An LCA for the research process involving this compound would consider:

Raw Material Acquisition: The environmental impact of extracting and processing the raw materials needed for its synthesis (e.g., triphenylphosphine, methyl halides, and fluoride sources).

Use Phase in Research: The efficiency of the reaction in which it is used, the solvents employed, and the energy required for the experimental setup and subsequent purification steps.

Waste Management: The treatment and disposal of all waste streams, including unreacted starting materials, byproducts like triphenylphosphine oxide, and contaminated solvents. The potential for recycling any of these components would be a key factor. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing methyltriphenylphosphanium fluoride, and how do reaction conditions influence yield?

this compound is typically synthesized via quaternization of triphenylphosphine with methyl halides followed by anion exchange. For fluoride derivatives, a common method involves substituting bromide or iodide salts (e.g., methyltriphenylphosphonium bromide) with fluoride ions using silver fluoride (AgF) or potassium fluoride (KF) in anhydrous solvents like acetonitrile. Reaction temperature (40–60°C) and solvent purity are critical for avoiding hydrolysis and achieving >80% yields . Characterization via 19F^{19}\text{F} NMR and ion chromatography can confirm fluoride incorporation .

Q. How should researchers safely handle this compound in laboratory settings?

Due to its hygroscopic and reactive nature, strict precautions are required:

  • Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • Store under inert gas (argon) in a desiccator to avoid moisture-induced decomposition.
  • Neutralize waste with calcium carbonate before disposal to mitigate fluoride release .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm phosphonium structure; 19F^{19}\text{F} NMR (δ ≈ -120 ppm) for fluoride identification.
  • Ion chromatography : Quantify fluoride content using a carbonate-based eluent (e.g., 0.005 mol/L NaOH/Na2_2CO3_3) with conductivity detection (LOD: 7.29 ng/mL) .

Advanced Research Questions

Q. How does this compound compare to other phosphonium salts (e.g., bromide or iodide) in Wittig reactions?

Fluoride’s smaller ionic radius and higher electronegativity can alter reactivity in Wittig olefination. For example, this compound may exhibit slower ylide formation compared to bromide analogs due to stronger P–F bonding. However, it offers advantages in anhydrous, polar-aprotic solvents (e.g., DMF), enabling selective olefin synthesis with electron-deficient aldehydes. Comparative kinetic studies under controlled humidity are recommended to optimize conditions .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in organocatalysis?

Discrepancies in catalytic efficiency often arise from trace moisture or counterion impurities. To address this:

  • Purify the compound via recrystallization from ethanol/diethyl ether.
  • Validate purity using DSC (decomposition onset >200°C) and ICP-MS for halide content.
  • Replicate experiments under strictly anhydrous conditions, reporting water content via Karl Fischer titration .

Q. How can computational modeling improve the design of this compound-based reagents?

Density functional theory (DFT) calculations can predict ylide stability and transition states in reactions. For instance, modeling P–F bond dissociation energies helps identify solvents or co-catalysts (e.g., crown ethers) that enhance reactivity. Pairing computational results with experimental kinetic data (e.g., Arrhenius plots) provides mechanistic insights .

Q. What are the limitations of this compound in synthesizing sterically hindered alkenes?

Bulky substrates may hinder ylide formation, leading to low yields. Solutions include:

  • Using bulky phosphines (e.g., tricyclohexylphosphine) to modulate steric effects.
  • Employing microwave-assisted synthesis to accelerate ylide generation.
  • Documenting steric parameters (Tolman cone angles) and correlating them with reaction outcomes .

Methodological Guidance

Q. How to troubleshoot low yields in this compound-mediated reactions?

Follow this workflow:

  • Verify reagent purity : Use ion chromatography to detect residual halides.
  • Optimize solvent system : Test solvents like THF, DMF, or dichloromethane for solubility and stability.
  • Control humidity : Conduct reactions in a glovebox (<1 ppm H2_2O).
  • Monitor reaction progress : Use in situ 31P^{31}\text{P} NMR to track ylide formation .

Q. What experimental controls are essential when studying this compound’s role in reaction mechanisms?

Include:

  • Blank reactions : Exclude the phosphonium salt to confirm its catalytic role.
  • Isotope labeling : Use 18O^{18}\text{O}-labeled aldehydes to trace oxygen transfer in ylide intermediates.
  • Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates .

Data Analysis and Reporting

Q. How to present conflicting data on this compound’s thermal stability in publications?

Use a structured approach:

  • Tabulate DSC/TGA data from multiple batches, highlighting standard deviations.
  • Discuss potential sources of variation (e.g., moisture exposure during testing).
  • Provide raw data in supplementary materials for reproducibility .

Q. What statistical methods are appropriate for analyzing catalytic efficiency across different phosphonium salts?

Apply ANOVA to compare yields or turnover frequencies (TOF) between fluoride, bromide, and iodide analogs. Report p-values and effect sizes, and use post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Include confidence intervals in graphical summaries .

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